![molecular formula C22H18ClN3O3 B14637403 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid CAS No. 55990-53-9](/img/structure/B14637403.png)
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid is an organic compound known for its unique structure and properties It is a derivative of benzoic acid and contains a diazenyl group, which is responsible for its distinct characteristics
Preparation Methods
The synthesis of 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid typically involves multiple steps. One common method includes the diazotization of 4-(dimethylamino)aniline followed by coupling with 4-chlorobenzoic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and diazenyl groups, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid involves its interaction with various molecular targets. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antimicrobial and anticancer effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid include other diazenyl derivatives of benzoic acid. These compounds share similar structural features but may differ in their reactivity and applications. For example, 2-(4-Chloro-3-nitrobenzoyl)benzoic acid is another derivative with distinct properties and uses
Properties
CAS No. |
55990-53-9 |
|---|---|
Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-[4-chloro-3-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/C22H18ClN3O3/c1-26(2)16-10-8-15(9-11-16)24-25-20-13-14(7-12-19(20)23)21(27)17-5-3-4-6-18(17)22(28)29/h3-13H,1-2H3,(H,28,29) |
InChI Key |
VMZBQAOHNXZXFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



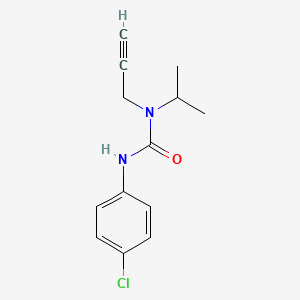
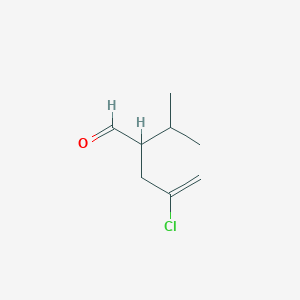


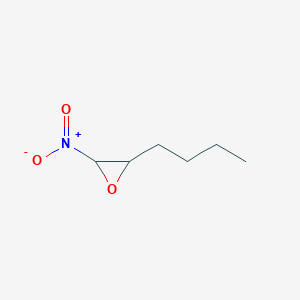


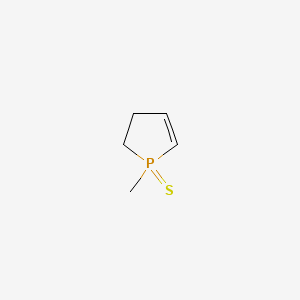

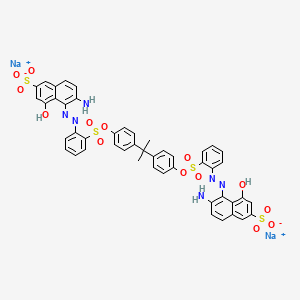

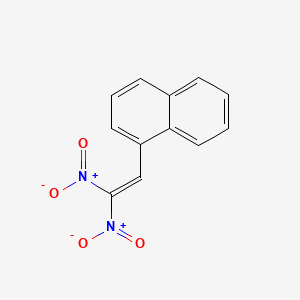
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
